Product packaging for O-Acetyl Lacosamide(Cat. No.:CAS No. 1318777-54-6)

O-Acetyl Lacosamide

Cat. No.: B602325
CAS No.: 1318777-54-6
M. Wt: 278.31
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Description

Overview of Chemically Modified Amino Acids in Biomedical Research

Amino acids, the fundamental building blocks of proteins, can be chemically modified to create a vast array of molecules with unique properties and functions, known as functionalized amino acid derivatives. These modifications can involve alterations to the amino acid side chain, the amino group, or the carboxyl group, leading to enhanced stability, altered biological activity, or novel functionalities.

In biomedical research, these derivatives are invaluable tools. They are instrumental in drug discovery and development, where modifications can improve a drug's efficacy, selectivity, and pharmacokinetic profile. amerigoscientific.com For instance, synthetic peptides incorporating modified amino acids can be designed to have increased resistance to enzymatic degradation, leading to a longer duration of action in the body. amerigoscientific.com Furthermore, functionalized amino acids are crucial in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Beyond drug development, these compounds serve as molecular probes to study biological processes, aid in the development of novel biomaterials, and are used in diagnostics. amerigoscientific.combeilstein-journals.org The ability to tailor the chemical and physical properties of amino acids has opened up new avenues in regenerative medicine and tissue engineering. amerigoscientific.combezwadabiomedical.com

Contextual Placement of O-Acetyl Lacosamide (B1674222) within the Lacosamide Chemical Family

Lacosamide is an anticonvulsant medication used in the treatment of partial-onset seizures. wikipedia.orgdrugs.com Its chemical name is (R)-2-acetamido-N-benzyl-3-methoxypropionamide. wikipedia.orgmedsafe.govt.nz O-Acetyl Lacosamide is a close chemical relative and is specifically identified as an impurity of Lacosamide. synzeal.comlabmix24.com

The key structural difference lies in the substituent at the 3-position of the propionamide (B166681) backbone. In Lacosamide, this position features a methoxy (B1213986) group (-OCH3). In this compound, this is replaced by an acetoxy group (-OCOCH3). synzeal.comnih.gov This seemingly minor change in functional groups differentiates the two compounds and is the basis for this compound's classification as a distinct chemical entity within the Lacosamide family.

Several other impurities and related compounds of Lacosamide have been identified, each with its own unique structural modification. veeprho.compharmaffiliates.com The presence and characterization of these impurities are critical for the quality control and regulatory approval of the parent drug, Lacosamide. synzeal.comlgcstandards.com

Rationale for Dedicated Academic Investigation of this compound

The primary driver for the academic and industrial investigation of this compound is its status as a process-related impurity in the synthesis of Lacosamide. synzeal.comlabmix24.com Regulatory bodies worldwide require pharmaceutical manufacturers to identify, quantify, and control impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of this compound's chemical properties, synthesis, and analytical behavior is essential.

Key areas of investigation include:

Synthesis and Characterization: Developing methods to synthesize this compound as a reference standard is crucial for its identification and quantification in batches of Lacosamide. synzeal.comacs.org This involves detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Method Development: Validated analytical methods are necessary to detect and quantify this compound at very low levels. rjptonline.org This ensures that the amount of this impurity in the final Lacosamide product remains below acceptable limits.

Impurity Profiling: Studying the formation of this compound during the synthesis of Lacosamide helps in optimizing the manufacturing process to minimize its generation. jocpr.comgoogle.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and, for comparison, its parent compound, Lacosamide.

PropertyThis compoundLacosamide
IUPAC Name [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate (B1210297) nih.gov(2R)-2-acetamido-N-benzyl-3-methoxypropanamide wikipedia.org
Molecular Formula C14H18N2O4 nih.govchemsrc.comC13H18N2O3 wikipedia.orgchemsrc.com
Molecular Weight 278.30 g/mol nih.gov250.30 g/mol medsafe.govt.nz
CAS Number 1318777-54-6 nih.govchemsrc.com175481-36-4 wikipedia.orgchemsrc.com
Appearance White Solid labmix24.comWhite to light yellow powder wikipedia.orgmedsafe.govt.nz
Melting Point Not explicitly stated143-144 °C wikipedia.org
Boiling Point 572.8±50.0 °C at 760 mmHg chemsrc.com536.4±50.0 °C at 760 mmHg chemsrc.com
LogP 1.02 chemsrc.com0.90 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B602325 O-Acetyl Lacosamide CAS No. 1318777-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUKRMTHAVMFN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318777-54-6
Record name (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature, Stereochemistry, and Structural Elucidation of O Acetyl Lacosamide

Definitive Chemical Naming and Isomeric Specificity

The formal chemical name for O-Acetyl Lacosamide (B1674222) is [(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate (B1210297). clearsynth.comnih.gov This nomenclature specifies the (R)-configuration at the chiral center, which is a critical aspect of its stereochemistry. The compound is also known by several synonyms, including (R)-O-Acetyl-Lacosamide, (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate, and Lacosamide EP Impurity B. clearsynth.comnih.gov The specific stereoisomer, the (R)-enantiomer, is the focus of its role as a related substance to Lacosamide. clearsynth.com

Structural Characteristics and Key Functional Groups

The molecular structure of O-Acetyl Lacosamide is characterized by several key functional groups that dictate its chemical behavior. These include an acetamido group, a benzylamino group, and an acetate group, all attached to a central propanamide backbone. nih.gov The presence of both amide and ester functionalities contributes to its chemical properties.

The molecular formula of this compound is C14H18N2O4, and its molecular weight is approximately 278.30 g/mol . nih.govchemsrc.com The structure contains a chiral center at the second carbon of the propanamide chain, leading to the existence of stereoisomers. nih.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H18N2O4 nih.govchemsrc.com
Molecular Weight278.30 g/mol nih.govchemsrc.com
IUPAC Name[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate clearsynth.comnih.gov
CAS Number1318777-54-6 clearsynth.comchemsrc.com

Theoretical Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of this compound is influenced by the rotational freedom around its single bonds and the spatial arrangement of its functional groups. While detailed public research on the specific conformational analysis of this compound is limited, the stereochemistry of the parent compound, Lacosamide, is well-established. wikipedia.org Lacosamide itself is the (R)-isomer of 2-acetamido-N-benzyl-3-methoxypropanamide. wikipedia.org

Synthetic Methodologies for O Acetyl Lacosamide

Chemical Synthesis Pathways for Analog and Impurity Generation

The generation of O-Acetyl Lacosamide (B1674222) often occurs as a byproduct during the acetylation steps in the synthesis of Lacosamide or its analogs. Understanding these pathways is crucial for controlling impurity profiles in pharmaceutical manufacturing.

The most direct route to O-Acetyl Lacosamide involves the acetylation of a precursor molecule that already contains the core N-benzyl propanamide structure. A key intermediate in this pathway is (R)-2-amino-N-benzyl-3-hydroxypropanamide.

A documented synthesis involves the reaction of (R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride (B1165640). derpharmachemica.comresearchgate.net This reaction can lead to the formation of both (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (Desmethyl Lacosamide) and the target di-acetylated compound, this compound. derpharmachemica.comresearchgate.net The reaction scheme demonstrates that both the primary amino group and the hydroxyl group are susceptible to acetylation.

General acetylation procedures applicable to this transformation often utilize standard acetylating agents in suitable organic solvents. google.com The choice of reagents and conditions can influence the selectivity and yield of the O-acetylation versus N-acetylation. For instance, the acetylation of a related intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, to Lacosamide is performed at low temperatures (0–5 °C) using acetic anhydride in a biphasic system of dichloromethane (B109758) and water with a base like sodium carbonate. acs.org Such conditions are designed to favor N-acetylation, but variations could increase the formation of O-acetylated byproducts. The use of promoters like 4-(dimethylamino)pyridine (DMAP) with acetic anhydride is a common strategy to facilitate the acetylation of hydroxyl groups. google.comjustia.com

PrecursorAcetylating AgentSolvent/BaseKey ConditionsProduct(s)Ref
(R)-2-amino-N-benzyl-3-hydroxypropanamideAcetic AnhydrideNot specifiedNot specified(R)-2-acetamido-N-benzyl-3-hydroxypropanamide and this compound derpharmachemica.comresearchgate.net
General Amine/Alcohol PrecursorsAcetic AnhydrideDichloromethane, Pyridine, or THF/DMAPNot specifiedAcetylated compounds google.com
(R)-2-amino-N-benzyl-3-methoxypropionamide phosphate (B84403)Acetic AnhydrideDichloromethane / Water / Na2CO30–5 °C, then stir at 10–20 °C for 2h(R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) acs.org

The synthesis of this compound is intrinsically linked to the synthesis of its precursors. The primary precursor, (R)-2-amino-N-benzyl-3-hydroxypropanamide, can be synthesized from Boc-D-serine.

The synthesis pathway proceeds as follows derpharmachemica.comresearchgate.net:

Amide Coupling: Boc-D-serine is coupled with benzylamine (B48309). A common method for this is the DCC (dicyclohexylcarbodiimide) coupling method, which facilitates the formation of the amide bond to yield (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate. derpharmachemica.com

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from the resulting compound. This is typically achieved using a strong acid, such as hydrochloric acid (HCl), to yield the free amine, (R)-2-amino-N-benzyl-3-hydroxypropanamide. derpharmachemica.comresearchgate.net

This amine is the direct precursor that, upon acetylation as described in section 3.1.1, yields this compound among other products. derpharmachemica.comresearchgate.net

Starting MaterialReagentsIntermediate ProductFinal PrecursorRef
Boc-D-serineBenzylamine, DCC (DCC coupling method)(R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate derpharmachemica.com
IntermediateHydrochloric Acid (HCl)(R)-2-amino-N-benzyl-3-hydroxypropanamide derpharmachemica.comresearchgate.net

Direct Acetylation Routes and Reaction Conditions

Chemoenzymatic Approaches for Stereoselective Synthesis

While no direct chemoenzymatic synthesis for this compound is reported, such methods are highly relevant for producing its chiral precursors with high enantiopurity. An efficient chemoenzymatic synthesis of Lacosamide has been developed, and its principles can be applied to generate key intermediates.

One such approach focuses on the enzymatic resolution of a racemic mixture to obtain the desired (R)-enantiomer, which is crucial for the final compound's stereochemistry. The key steps are :

Acetylation: A racemic mixture of D,L-3-methoxy-alanine is acetylated to produce N-acetyl-D,L-3-methoxy-alanine.

Enzymatic Resolution: The racemic N-acetyl mixture is subjected to enzymatic resolution using aminoacylase (B1246476) (EC 3.5.1.14) from immobilized Escherichia coli cells. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-3-methoxy-alanine (the D-form corresponds to the R-configuration in this context) unreacted.

Separation: The resulting mixture of L-3-methoxy-alanine and N-acetyl-D-3-methoxy-alanine can be separated.

Coupling: The resolved N-acetyl-D-3-methoxy-alanine is then coupled with benzylamine to form Lacosamide.

This method avoids the need for chiral chromatography and provides a highly enantioselective route to the core structure of Lacosamide and its analogs. By substituting the starting material with D,L-serine derivatives, a similar chemoenzymatic strategy could theoretically be employed to produce the chiral precursors for this compound.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound, or more practically, minimizing its formation during Lacosamide synthesis, requires careful control over reaction parameters. Insights can be drawn from optimization studies for Lacosamide synthesis. google.comgoogleapis.com

Temperature Control: Temperature is a critical factor influencing both yield and chiral purity. In the amidation of N-acetyl-D-serine methyl ester with benzylamine, increasing the temperature from room temperature to 40 °C and 60 °C leads to a decrease in both yield and chiral purity. google.comgoogleapis.com Room temperature (approx. 25 °C) was found to be optimal for a related step, yielding a product with 96% chiral purity, whereas at 60 °C, the chiral purity dropped to 78-81%. google.comgoogleapis.com This suggests that lower temperatures are preferable for reactions involving these chiral intermediates to prevent racemization.

Choice of Base: For steps involving a base, non-nucleophilic bases are often preferred to avoid side reactions. In the synthesis of a Lacosamide precursor, bases such as diisopropylethyl amine (DIPEA), N-methyl morpholine (B109124) (NMM), 1,4-diazabicyclo-[2.2.2]octane (DABCO), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) all produced a product with >98% chiral purity, although the yields were lower compared to other conditions. google.comgoogleapis.com

Purification Techniques: Achieving high purity often requires effective purification of intermediates and the final product. An improved process for Lacosamide highlights the importance of forming a salt of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, with phosphoric acid. This step enhances both the chemical and chiral purity of the intermediate before the final acetylation. acs.orgresearchgate.net For this compound, which is often an impurity, purification of the main product (e.g., Lacosamide or Desmethyl Lacosamide) would typically involve recrystallization or column chromatography to remove it. derpharmachemica.comjustia.com For instance, a synthesis of Lacosamide describes purification by recrystallization from acetone (B3395972) and diisopropyl ether to obtain the final product in good yield and purity. google.comgoogleapis.com

ParameterConditionEffectRef
Temperature Room Temperature (~25 °C)Optimal yield (83%) and chiral purity (96%) google.comgoogleapis.com
40 °CReduced yield (82%) and chiral purity (92%) google.comgoogleapis.com
60 °CFurther reduced yield (69-75%) and chiral purity (78-81%) google.comgoogleapis.com
Base DIPEA, NMM, DABCO, DBUHigh chiral purity (>98%) but lower yields google.comgoogleapis.com
Purification Intermediate salt formation (phosphoric acid)Enhances chemical and chiral purity of the precursor acs.orgresearchgate.net
Recrystallization (e.g., acetone/diisopropyl ether)Obtains final product with high purity google.comgoogleapis.com
Column ChromatographyUsed to purify crude products derpharmachemica.comjustia.com

Formation Mechanisms and Degradation Pathways of O Acetyl Lacosamide

Identification as a Process-Related Impurity in Lacosamide (B1674222) Synthesis

O-Acetyl Lacosamide is recognized primarily as a process-related impurity that can arise during the chemical synthesis of Lacosamide. derpharmachemica.comamazonaws.com Its formation is not a result of Lacosamide degradation but rather a side reaction involving intermediates in the synthetic route.

Several synthetic strategies for Lacosamide begin with D-serine. jocpr.com A common issue in these multi-step syntheses is the presence of a hydroxyl group in the D-serine starting material, which can undergo reactions in parallel with the intended target functional groups. Specifically, during the protection of the amino group of D-serine, the hydroxyl group may also be inadvertently protected or "blocked." google.com In the final stages of the synthesis, which involves acetylation, this protected hydroxyl group can also be acetylated. This side reaction leads to the formation of (2R)-2-(acetylamino)-3-(benzylamino)-3-oxopropyl acetate (B1210297), which has been identified as "Impurity-A" in manufacturing processes. google.com This impurity, this compound, therefore co-exists with the final Lacosamide product. google.com Studies have focused on synthesizing and characterizing this and other related substances to serve as reference standards for quality control in bulk drug manufacturing. researchgate.netderpharmachemica.com

Impurity NameChemical NameType
O-Acetyl impurity (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetateProcess-Related derpharmachemica.com
Amino impurity (R)-2-Amino-N-benzyl-3-methoxypropionamideProcess-Related derpharmachemica.com
Hydroxy impurity (R)-2-Acetamido-N-benzyl-3-hydroxypropanamideProcess-Related derpharmachemica.com
Acetamide (B32628) impurity N-Benzyl acetamideProcess-Related derpharmachemica.com
Desmethoxy impurity Not specifiedProcess-Related amazonaws.com

Analytical Methodologies for O Acetyl Lacosamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to separating O-Acetyl Lacosamide (B1674222) from Lacosamide and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

Reverse-phase HPLC and UPLC methods are widely developed and validated for the determination of Lacosamide and its related substances, including O-Acetyl Lacosamide. derpharmachemica.comijprns.com These methods offer high resolution and sensitivity for quantifying impurities.

One novel stability-indicating UPLC method was specifically developed to separate Lacosamide from its impurities. derpharmachemica.com This method demonstrated the capability to resolve and quantify this compound effectively. The separation was achieved on an HSS C18 column with an isocratic mobile phase, allowing for a short run time of just five minutes. derpharmachemica.com The detection was carried out using a PDA detector at a wavelength of 210 nm. derpharmachemica.com

Details of a validated UPLC method for the determination of this compound are summarized below. derpharmachemica.com

Table 1: UPLC Method Parameters for this compound Analysis

Parameter Specification
Instrumentation Waters Acquity UPLC with PDA Detector
Column Acquity UPLC HSS C-18 (100 x 2.1mm, 1.8µm)
Mobile Phase 0.01 M Monobasic Potassium Phosphate (B84403) (pH 2.0 with Ortho Phosphoric Acid) : Acetonitrile (85:15, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 210 nm

| Run Time | 5 minutes |

Similarly, various HPLC methods have been established for analyzing Lacosamide and its impurities. rjpbcs.comrjptonline.org These methods typically use C8 or C18 columns and a mobile phase consisting of a phosphate buffer and acetonitrile, with detection commonly set around 210 nm or 215 nm. rjpbcs.comrjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has been reported for the analysis of Lacosamide, primarily in the context of forensic analysis from whole blood samples. mdpi.comresearchgate.net In these methods, samples are typically prepared using liquid-liquid extraction before being injected into the GC system. mdpi.comresearchgate.net For Lacosamide analysis, a (5%-phenyl)-methylpolysiloxane column has been used without the need for derivatization. mdpi.com While these methods are established for the parent compound, specific GC-MS methodologies focusing on the separation and quantification of the this compound impurity are not as extensively documented in research literature. mdpi.comfrontiersin.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and analysis of this compound. These methods provide detailed information about the molecule's structure, molecular weight, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. While specific NMR spectral data for this compound is not detailed in the provided search results, the technique is crucial for confirming its chemical structure, which is identified as (R)-2-Acetamido-3-(benzyl amino)-3-oxopropyl acetate (B1210297). derpharmachemica.com 1H NMR and 13C NMR analyses would be used to confirm the presence and connectivity of key functional groups, such as the additional acetyl group that distinguishes it from Lacosamide. For related Lacosamide compounds, NMR has been used to document enantiopurity, often in conjunction with a chiral resolving agent. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and investigating the fragmentation pathways of this compound. This compound is identified as a process-related impurity with the molecular formula C14H18N2O4 and a molecular weight of 278.3. derpharmachemica.com

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule and its fragments, which aids in confirming the elemental composition. doi.org While the specific fragmentation pathway for this compound is not detailed, the general approach involves identifying the protonated molecular ion [M+H]+ in positive ion mode. akjournals.comresearchgate.net For Lacosamide itself, fragmentation analysis reveals characteristic losses, such as the elimination of the acetyl group or cleavage of the amide bond, which helps in identifying related structures. akjournals.com

Validation of Analytical Procedures for Research Applications

The validation of analytical methods is a mandatory requirement to ensure that they are reliable, reproducible, and suitable for their intended purpose. Validation is performed in accordance with International Conference on Harmonization (ICH) guidelines. derpharmachemica.comtsijournals.com For this compound, the UPLC method has been validated for several key parameters. derpharmachemica.com

Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities or matrix components. For this compound, this was confirmed by the absence of interference from blank and placebo samples. derpharmachemica.com

Linearity : This establishes that the analytical procedure's response is directly proportional to the concentration of the analyte. For this compound, linearity was established over a concentration range of 0.4 ppm to 21 ppm with a correlation coefficient (R²) value of 1. derpharmachemica.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For this compound, the LOD was 0.2 ppm and the LOQ was 0.61 ppm. derpharmachemica.com

Precision : This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. The precision for the O-Acetyl impurity was found to have a %RSD of 2.41 for six preparations. derpharmachemica.com

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. derpharmachemica.com

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. derpharmachemica.com

Table 2: Validation Characteristics for this compound UPLC Method

Validation Parameter Result
Specificity No interference observed from blank or placebo.
Linearity Range 0.4 ppm – 21 ppm (R² = 1)
LOD 0.2 ppm
LOQ 0.61 ppm
Precision (%RSD) 2.41

| Response Factor | 0.91 |

Linearity, Accuracy, and Precision in Quantification

Method validation for this compound quantification involves establishing linearity, accuracy, and precision as per the International Conference on Harmonization (ICH) guidelines. derpharmachemica.comrjpbcs.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the O-Acetyl impurity, linearity has been established in a concentration range of 0.4 ppm to 21 ppm using a UPLC method. derpharmachemica.com The correlation coefficient (R²) for this range was found to be 1, indicating excellent linearity between the concentration and the instrument response. derpharmachemica.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the percentage of the impurity recovered by the method is calculated. For the O-Acetyl impurity, recovery studies were performed at the 10% level, showing acceptable recovery and demonstrating the accuracy of the method. derpharmachemica.com In other related methods for Lacosamide, accuracy is often assessed at multiple concentration levels (e.g., 80%, 100%, and 120% of the specified limit) with the percentage recovery and relative standard deviation (RSD) being key indicators. researchgate.net

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the RSD. For the O-Acetyl impurity, the precision was evaluated by preparing six individual preparations, and the RSD was found to be 2.41%, which is within acceptable limits for impurity quantification. derpharmachemica.com Precision is typically evaluated at different levels:

Repeatability (Intra-day precision): Analysis of samples at different concentrations on the same day.

Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or with different equipment to assess the reproducibility of the method. rjpbcs.comresearchgate.net

Table 1: Validation Characteristics of UPLC Method for O-Acetyl Impurity

Parameter Result Source
Specificity No interference from blank or placebo derpharmachemica.com
Linearity Range 0.4 ppm to 21 ppm derpharmachemica.com
Correlation Coefficient (R²) 1 derpharmachemica.com
Precision (% RSD) 2.41 derpharmachemica.com
Accuracy (% Recovery) Determined at 10% level derpharmachemica.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity analysis, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org These limits are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. researchgate.netrjptonline.orgtsijournals.com

For the this compound impurity, a validated UPLC method established the LOD at 0.2 ppm and the LOQ at 0.61 ppm. derpharmachemica.com This level of sensitivity is essential for controlling the presence of this impurity in the bulk drug and its formulations.

Table 2: LOD and LOQ Data for this compound and Related Compounds from Various Methods

Analytical Method Analyte LOD LOQ Source
UPLC O-Acetyl Impurity 0.2 ppm 0.61 ppm derpharmachemica.com
GC-MS Lacosamide 0.1 µg/mL 0.5 µg/mL researchgate.netnih.gov
UPLC-MS/MS Lacosamide - 2 ng/mL nih.govnih.gov
UPLC-MS/MS O-Desmethyl-lacosamide - 1 ng/mL nih.govnih.gov
Normal-Phase HPLC Lacosamide S (-) Enantiomer 0.0427 mcg/mL 0.1280 mcg/mL researchgate.net

Preclinical Investigations of O Acetyl Lacosamide

In Vitro Biological Screening and Assays

Genetic Toxicology Assays

Concerns regarding the genotoxic potential of O-Acetyl Lacosamide (B1674222) arose due to positive results in in vitro mouse lymphoma tk assays, which were observed both with and without metabolic activation. fda.gov In contrast, Lacosamide itself tested negative in an in vitro Ames test and an in vivo mouse micronucleus assay, though it did show a positive response in the in vitro mouse lymphoma assay. ucb.com Further studies on O-Acetyl Lacosamide indicated no genotoxicity in bacterial gene mutation tests (Ames test) or in an in vivo mouse micronucleus test for clastogenicity. ucbaustralia.com.au

Table 1: Genetic Toxicology Assay Results for this compound and Lacosamide

Assay Test Substance Result Metabolic Activation Citation
Mouse Lymphoma tk Assay This compound Positive With and Without fda.gov
Ames Test Lacosamide Negative Not Specified ucb.com
In Vivo Mouse Micronucleus Assay Lacosamide Negative Not Specified ucb.com
In Vitro Mouse Lymphoma Assay Lacosamide Positive Not Specified ucb.com
Bacterial Gene Mutation (Ames) Test This compound No Genotoxicity Observed Not Specified ucbaustralia.com.au
In Vivo Mouse Micronucleus Test This compound No Genotoxicity Observed Not Specified ucbaustralia.com.au

Cellular Response and Viability Studies

Detailed in vitro studies on the cellular response and viability specific to this compound are not extensively available in the public domain. However, studies on the parent compound, Lacosamide, have explored its effects on various cell lines. For instance, Lacosamide was found to enhance histone H4 acetylation in human placental BeWo cells and, to a lesser extent, in MDA-MB-231 breast cancer cells. nih.gov This effect on histone acetylation was not due to direct inhibition of HDAC1. nih.gov In HeLa cervical carcinoma cells, Lacosamide was shown to reduce cell proliferation. nih.gov

In Vivo Non-Clinical Toxicology Studies in Animal Models

This compound, as an impurity of Lacosamide, was adequately tested in several in vivo non-clinical toxicology studies. fda.govfda.gov

Assessment of Acute Effects in Animal Models

Specific acute toxicity studies focusing solely on this compound are not detailed in the available documents. The acute toxicity of the parent compound, Lacosamide, has been established, with an oral LD50 in rats of 253 mg/kg. drugbank.com

Evaluation in Subchronic and Chronic Animal Toxicity Studies

This compound was evaluated in chronic oral toxicology studies of Lacosamide, including a 6-month study in rats and a 12-month study in dogs. fda.govfda.gov Repeated dose toxicity studies of Lacosamide in rats, rabbits, and dogs showed that adverse events were generally reversible and primarily consisted of exaggerated pharmacodynamic effects on the central nervous system. nih.gov Importantly, no carcinogenic effects were observed in vivo for Lacosamide. acs.org

Reproductive and developmental toxicology studies for Lacosamide, which included exposure to this compound, were conducted in rats and rabbits. fda.govfda.gov While no teratogenic effects were noted, developmental toxicity was observed at maternally toxic doses of Lacosamide. nih.govaesnet.org There were no adverse effects on male or female fertility or reproduction in rats at doses up to approximately twice the human plasma exposure. ucb.com Studies in juvenile rats and dogs did not indicate any age-specific toxicity for Lacosamide. aesnet.org

Table 2: Overview of In Vivo Non-Clinical Toxicology Studies for Lacosamide (including this compound impurity)

Study Type Animal Model(s) Duration Key Findings Citation
Chronic Oral Toxicology Rat 6 months Reversible CNS effects fda.govfda.govnih.gov
Chronic Oral Toxicology Dog 12 months Reversible CNS effects fda.govfda.govnih.gov
Reproductive Toxicology Rat, Rabbit Not Specified Developmental toxicity at maternally toxic doses, no teratogenicity fda.govfda.govaesnet.org
Fertility and Reproduction Rat Not Specified No adverse effects on fertility or reproduction ucb.com
Juvenile Toxicity Rat, Dog 6 weeks No age-specific toxicity aesnet.org
Carcinogenicity Mouse, Rat Long-term No tumorigenic responses ucbaustralia.com.au

Mechanistic Exploration of Observed Biological Activities (if any specific to this compound)

There is no specific information available regarding the mechanistic exploration of biological activities unique to this compound. The primary focus of mechanistic studies has been on the parent compound, Lacosamide. Lacosamide's mechanism of action is understood to involve the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes. drugbank.comnih.govresearchgate.net It has also been shown to interact with the collapsin-response mediator protein 2 (CRMP-2). nih.govcellagentech.com

Conclusion and Future Research Directions

Summary of Key Academic Findings on O-Acetyl Lacosamide (B1674222)

O-Acetyl Lacosamide is primarily recognized in scientific literature as a process-related impurity and a potential metabolite or degradation product of Lacosamide. derpharmachemica.comamazonaws.com Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an antiepileptic drug. openaccessjournals.com Its synthesis and the analysis of its purity have led to the identification and characterization of several related substances, including this compound, which is chemically defined as (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate (B1210297). derpharmachemica.com

Key academic findings have centered on the analytical methods developed for the detection and quantification of Lacosamide and its impurities in bulk drug substances and pharmaceutical formulations. derpharmachemica.comamazonaws.com Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) have been established to separate Lacosamide from its known impurities, including this compound. derpharmachemica.comamazonaws.com These methods are crucial for quality control in the pharmaceutical industry.

Forced degradation studies, conducted under conditions prescribed by the International Council for Harmonisation (ICH) guidelines (acidic, alkaline, oxidative, thermal, and photolytic stress), have been instrumental in understanding the stability profile of Lacosamide. akjournals.com These studies have identified this compound as a potential degradation product, highlighting its importance in the stability testing of Lacosamide-containing products. derpharmachemica.comamazonaws.com The characterization of such products is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). akjournals.com

While the parent compound, Lacosamide, is well-studied for its pharmacological activity, primarily its selective enhancement of the slow inactivation of voltage-gated sodium channels, there is a notable lack of research on the biological activity of this compound itself. nih.govwikipedia.orgdrugbank.comresearchgate.net Its role is currently confined to that of an analytical marker for the purity and stability of Lacosamide.

Unexplored Avenues in this compound Research

The existing body of research on this compound is predominantly analytical. Several significant avenues remain unexplored, offering potential for future scientific investigation.

Pharmacological and Toxicological Profiling: A primary gap is the near-complete absence of data on the biological activity of this compound. Future research should investigate whether it possesses any pharmacological effects, either similar to or distinct from Lacosamide. It is unknown if this compound interacts with voltage-gated sodium channels or other neurological targets like the collapsin response mediator protein 2 (CRMP-2), which is modulated by Lacosamide. nih.govwikipedia.org Toxicological studies are also essential to determine if it contributes to any adverse effects, which is particularly relevant if it forms in vivo as a metabolite.

Metabolic Fate: While considered a potential metabolite, the actual metabolic pathways involving this compound in humans have not been definitively established. In vivo and in vitro metabolic studies are needed to confirm whether Lacosamide is metabolized to this compound and to identify the enzymes responsible. The primary metabolic pathway for Lacosamide is O-demethylation. openaccessjournals.comnih.gov Understanding if an acetylation/deacetylation pathway also exists is a critical area for future pharmacokinetic research.

Neurobiological Effects: Beyond basic pharmacology, the potential effects of this compound on neuronal function are unknown. Research could explore its impact on neuronal differentiation, axonal outgrowth, and neuronal network activity, areas where Lacosamide's interaction with CRMP-2 is implicated. nih.govwikipedia.org

Comparative Studies: Direct comparative studies between this compound and Lacosamide's main O-desmethyl metabolite are warranted. nih.govrxlist.com This would help to contextualize its potential biological significance relative to other known metabolites.

Potential Methodological Advancements for Its Investigation

Advancements in analytical and experimental methodologies can significantly enhance the future investigation of this compound.

High-Resolution Mass Spectrometry (HRMS): While LC-MS has been used, the application of techniques like LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and Orbitrap-based MS would allow for more precise identification and structural elucidation of this compound and other minor metabolites or degradation products in complex biological matrices. akjournals.com

Advanced Chromatographic Techniques: The development of more sensitive and rapid stability-indicating methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) would facilitate more efficient quantification in quality control and pharmacokinetic studies. researchgate.netresearchgate.net Chiral chromatography methods, which are crucial for Lacosamide's synthesis, could also be further optimized to ensure the stereospecific analysis of this compound. acs.orgacs.org

In Vitro and In Silico Models: The use of advanced in vitro models, such as human-derived neuronal cell cultures or organ-on-a-chip technology, could provide a platform to screen for the pharmacological and neurotoxic effects of this compound. In silico molecular docking and simulation studies could predict its binding affinity to known Lacosamide targets like voltage-gated sodium channels and CRMP-2, guiding further experimental work.

Radiolabeling and Tracer Studies: Synthesizing a radiolabeled version of this compound would enable definitive studies on its absorption, distribution, metabolism, and excretion (ADME) profile. This would provide clear evidence of its metabolic fate and tissue distribution.

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